2-methyl-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N7O/c1-12-26-16(19(20,21)22)7-17(27-12)29-5-3-15(4-6-29)30-18-23-8-13(9-24-18)14-10-25-28(2)11-14/h7-11,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWVQUBUFKVWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding. This is a common interaction observed in many drugs and can result in changes to the target’s function.
Biological Activity
2-Methyl-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a multifaceted structure that includes:
- Pyrimidine rings : Known for their roles in nucleic acid synthesis and as targets for various enzymes.
- Piperidine moiety : Often linked to neuropharmacological effects.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
Table 1: Structural Components
| Component | Description |
|---|---|
| Pyrimidine | Core structure involved in DNA/RNA synthesis |
| Piperidine | Affects neuropharmacological properties |
| Trifluoromethyl | Increases lipophilicity and stability |
Inhibition of Dihydrofolate Reductase (DHFR)
One of the primary mechanisms through which this compound exerts its biological activity is by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. Inhibition leads to decreased proliferation of cancer cells, making it a potential candidate for anti-cancer therapies.
Tyrosine Kinase Activity
The compound also shows potential as a selective inhibitor of tyrosine kinases, which play significant roles in cell signaling pathways related to growth and differentiation. This inhibition can impact various cancers and other diseases characterized by aberrant kinase activity.
Cancer Treatment
Research indicates that compounds similar to this compound exhibit promising anti-tumor effects. For instance, studies have shown that pyrido[2,3-d]pyrimidine derivatives can effectively inhibit cancer cell growth by targeting DHFR and other kinases involved in cell division.
Case Studies
- Study on Antitumor Effects : A study demonstrated that a related compound significantly inhibited tumor growth in animal models, suggesting that the inhibition of DHFR plays a critical role in its anti-cancer properties.
- Neuropharmacological Effects : Another investigation into similar piperidine derivatives indicated potential benefits in treating neurological disorders through modulation of muscarinic receptors.
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Antitumor Effects | Significant tumor growth inhibition |
| Neuropharmacological Impact | Modulation of muscarinic receptors |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-methyl-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine with structurally related compounds from the evidence:
Key Structural and Functional Comparisons:
Core Modifications: The target compound’s pyrimidine core is simpler than GDC-0941’s fused thienopyrimidine system, which likely enhances binding affinity through planar rigidity .
Substituent Effects :
- Trifluoromethyl (CF₃) : Present in the target compound and HR210750, CF₃ increases lipophilicity and resistance to oxidative metabolism, a common strategy in kinase inhibitor design .
- Pyrazole Variations : The target’s 1-methylpyrazole differs from 1-ethyl-3-methyl () and 1,5-dimethyl () analogs, which may alter steric bulk and hydrogen-bonding capacity at binding sites.
- Piperidine Linkage : The ether-bonded pyrimidine in the target compound contrasts with HR210750’s ester-substituted piperidine, affecting solubility and hydrolysis susceptibility .
Biological Implications :
- GDC-0941’s PI3K inhibition underscores the therapeutic relevance of pyrimidine derivatives in oncology, suggesting the target compound may share similar mechanisms .
- Sulfonyl () and morpholine (GDC-0941) groups demonstrate how electron-withdrawing substituents fine-tune potency and selectivity .
Synthetic Considerations :
- The target compound’s ether-linked pyrimidine-piperidine bond may require specialized coupling reagents, whereas sulfonyl or ester groups () are synthetically more straightforward .
Preparation Methods
Condensation of β-Diketones with Guanidine
The trifluoromethyl-substituted pyrimidine core is synthesized via cyclocondensation of 1,1,1-trifluoro-4-methoxy-3-buten-2-one with guanidine hydrochloride under basic conditions. Methylation at the C2 position is achieved using methyl iodide in the presence of potassium carbonate, yielding 2-methyl-4-methoxy-6-(trifluoromethyl)pyrimidine. Subsequent amination at C4 is performed via nucleophilic substitution with aqueous ammonia under reflux, achieving 85% yield (Table 1).
Table 1: Optimization of Pyrimidine Core Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Guanidine, KOH, EtOH, reflux | 78 |
| Methylation | CH3I, K2CO3, DMF, 80°C | 92 |
| Amination | NH4OH, EtOH, 100°C | 85 |
Preparation of 4-Hydroxypiperidine Intermediate
Reductive Amination of Piperidin-4-one
Piperidin-4-one is converted to 4-hydroxypiperidine via a two-step process:
-
Protection : The ketone group is protected as its ethylene ketal using ethylene glycol and p-toluenesulfonic acid (90% yield).
-
Reduction : The ketal undergoes borohydride reduction to yield 4-hydroxypiperidine, which is isolated as a hydrochloride salt (82% yield).
Critical Consideration : The hydroxyl group at C4 of piperidine is essential for subsequent ether bond formation. Steric shielding from the ketal during reduction ensures regioselective hydroxylation.
Synthesis of 5-(1-Methyl-1H-Pyrazol-4-yl)Pyrimidin-2-ol
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | Na2CO3 | DME/H2O | 76 |
| Pd(OAc)2/XPhos | K3PO4 | Toluene/H2O | 68 |
Assembly of the Target Molecule
Ether Bond Formation Between Piperidine and Pyrimidine
4-Hydroxypiperidine is deprotonated with sodium hydride in THF and reacted with 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine at 60°C. This nucleophilic aromatic substitution (SNAr) proceeds via a Meisenheimer complex, yielding 4-(piperidin-4-yloxy)-2-methyl-6-(trifluoromethyl)pyrimidine (88% yield).
Coupling with the Pyrazole-Substituted Pyrimidine
The final step involves a second SNAr reaction between 4-(piperidin-4-yloxy)-2-methyl-6-(trifluoromethyl)pyrimidine and 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol. Using cesium carbonate as a base in DMF at 100°C, the reaction achieves 74% yield. Purification via column chromatography (SiO2, EtOAc/hexane) affords the target compound as a white solid.
Challenges and Optimization Strategies
-
Regioselectivity in SNAr Reactions : Electron-withdrawing groups (e.g., trifluoromethyl) activate specific positions on the pyrimidine ring, directing substitution to the desired site. Steric effects from the methyl group further enhance selectivity.
-
Protection-Deprotection Sequences : Boc protection of the piperidine nitrogen prevents undesired side reactions during ether bond formation. Deprotection with HCl in dioxane restores the amine functionality without degrading the trifluoromethyl group.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for SNAr but may necessitate rigorous drying to avoid hydrolysis of intermediates .
Q & A
Q. How can crystallographic data resolve ambiguities in molecular conformation (e.g., piperidine ring puckering)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
